![molecular formula C13H18ClF3N2O B14791162 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride: is a chemical compound with the molecular formula C13H18ClF3N2O. It is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various alkyl halides.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Functionalized piperazine derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used as a probe to investigate the binding affinity and specificity of various receptors and enzymes .
Medicine: In medicine, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3,5-dimethyl-1-(4-methoxyphenyl)piperazine hydrochloride
- 3,5-dimethyl-1-(4-fluorophenyl)piperazine hydrochloride
- 3,5-dimethyl-1-(4-chlorophenyl)piperazine hydrochloride
Uniqueness: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C13H18ClF3N2O |
|---|---|
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H |
Clé InChI |
SOGBBPTWYNYKNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


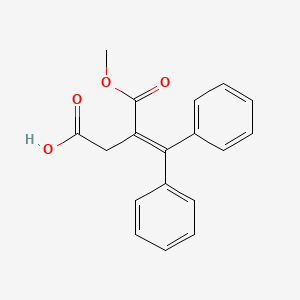
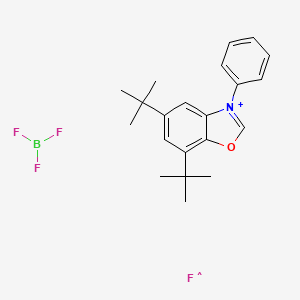
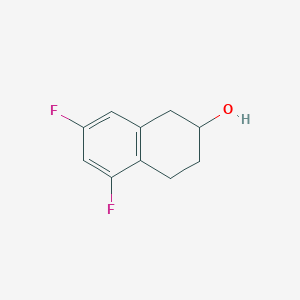
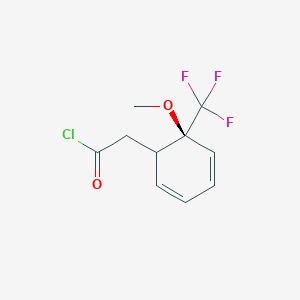
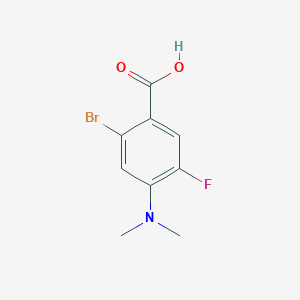
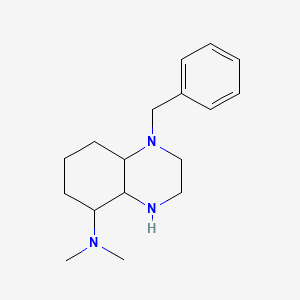
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
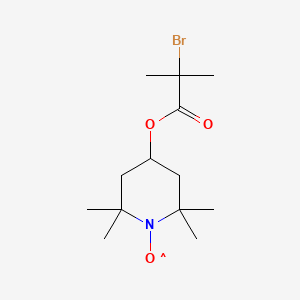
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)
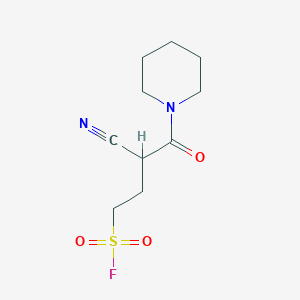
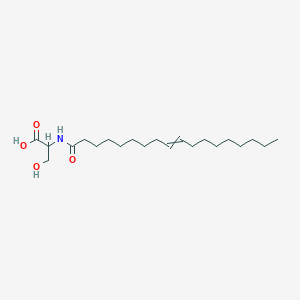
![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
